molecular formula C25H37NO2 B582615 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther CAS No. 1797131-29-3

1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther

Cat. No.: B582615
CAS No.: 1797131-29-3
M. Wt: 383.576
InChI Key: QBQJUVVYOLCOCV-UHFFFAOYSA-N
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Description

1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylmethoxyethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the spirocyclic structure: This is a critical step that requires precise control of reaction conditions to ensure the correct formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.5]decan-3-one: This compound shares the spirocyclic structure but lacks the phenylmethoxyethyl and cyclohexyl groups.

    1-(2-Phenylmethoxyethyl)cyclohexane: This compound contains the phenylmethoxyethyl and cyclohexyl groups but lacks the spirocyclic structure.

Uniqueness

1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is unique due to its combination of a spirocyclic structure with phenylmethoxyethyl and cyclohexyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

CAS No.

1797131-29-3

Molecular Formula

C25H37NO2

Molecular Weight

383.576

IUPAC Name

2-[[1-(2-phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C25H37NO2/c27-23-18-25(14-8-3-9-15-25)21-26(23)20-24(12-6-2-7-13-24)16-17-28-19-22-10-4-1-5-11-22/h1,4-5,10-11H,2-3,6-9,12-21H2

InChI Key

QBQJUVVYOLCOCV-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCOCC4=CC=CC=C4

Origin of Product

United States

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